molecular formula C9H7BrN2 B157041 1-(4-Bromophenyl)imidazole CAS No. 10040-96-7

1-(4-Bromophenyl)imidazole

Cat. No. B157041
CAS RN: 10040-96-7
M. Wt: 223.07 g/mol
InChI Key: SERULNRLZWOYPK-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)imidazole and its derivatives are a class of compounds that have been synthesized and studied for various applications, including their potential antimicrobial activities. These compounds are characterized by the presence of an imidazole ring substituted with a bromophenyl group at the 1-position.

Synthesis Analysis

The synthesis of 1-substituted benzimidazoles, including those with a 4-bromophenyl group, can be achieved through the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis, yielding moderate to good yields . Additionally, 1-(4-bromophenyl)imidazole derivatives have been synthesized from 6-(4-bromophenyl)-imidazo[2,1-b]thiazole-3-acetic acid hydrazide, leading to compounds with potential antimicrobial properties . Another method involves the improved Debus-Radziszewski method using 2,6-dimethyl-4-bromoaniline, glyoxal, formaldehyde, and ammonium chloride . Furthermore, the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole has been reported using catalysis, oxidation, and Debus cycloaddition reaction, with an optimized yield of 92.3% .

Molecular Structure Analysis

The molecular structure of a 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole derivative has been characterized by various techniques, including IR, Mass, NMR, single-crystal X-ray diffraction, and elemental analysis . Hirshfeld surface analysis was used to determine intercontacts in the crystal structure, and DFT calculations provided insights into the optimized geometry and frontier molecular orbitals . The crystal structure of 1-(2-hydroxy-4-bromophenyl)-3-methyl-4-methyl-4-imidazolin-2-one was determined by X-ray diffraction, revealing intermolecular hydrogen bonds that stabilize the structure .

Chemical Reactions Analysis

The reactivity of 1-(4-bromophenyl)imidazole derivatives has been explored in various chemical reactions. For instance, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with a nitropyridine group react with triethylamine to yield imidazo[1,2-a]pyridines and indoles, with the type of substituent affecting the product distribution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-bromophenyl)imidazole derivatives are influenced by their molecular structure. For example, the molecular electrostatic surface analysis of a derivative revealed that positive potential is concentrated on the nitrogen atoms of the imidazole ring, which may have implications for its reactivity and interactions with biological targets . The antimicrobial activities of these compounds have been assessed using the microbroth dilution technique, with some derivatives showing inhibition against Mycobacterium tuberculosis .

Scientific Research Applications

Imidazole-based compounds are a series of heterocyclic compounds that exhibit a wide range of biological and pharmaceutical activities . They are key components to functional molecules that are used in a variety of everyday applications . Here are some general applications of imidazole-based compounds:

  • Organic Synthesis

    • Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
    • Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
  • Medicine

    • Imidazole derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
  • Industrial Chemistry

    • Imidazoles have garnered significant attention in research and industrial chemistry in recent years, mainly due to their versatile range of biological and pharmacological activities . Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
  • Synthetic Chemistry

    • There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique . In most cases, tri and tetra-substituted imidazoles are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .
  • Material Science

    • Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . This includes the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Safety And Hazards

1-(4-Bromophenyl)imidazole is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation .

Future Directions

Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of developing novel methods for the synthesis of imidazoles due to their wide range of applications . These include traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

1-(4-bromophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERULNRLZWOYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370826
Record name 1-(4-Bromophenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)imidazole

CAS RN

10040-96-7
Record name 1-(4-Bromophenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Bromophenyl)imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Guragain, D Pinjari, R Misra… - Chemistry–A European …, 2023 - Wiley Online Library
Using the popular metal‐ligand axial coordination self‐assembly approach, donor‐acceptor conjugates have been constructed using zinc tetrapyrroles (porphyrin (ZnP), phthalocyanine …
DH Kim, Y Kim, M Goh - Journal of Applied Polymer Science, 2020 - Wiley Online Library
We synthesized a hexahydrotriazine derivative containing imidazole, 1,3,5‐tris[4′‐(1H‐imidazol‐1‐yl)‐(1,1′‐biphenyl)‐4‐yl]‐1,3,5‐triazinane (HIM) and adapted it as a co‐curing …
Number of citations: 4 onlinelibrary.wiley.com
CF Wilkinson, K Hetnarski, MS Denison… - Biochemical …, 1983 - Elsevier
Equilibrium dialysis studies established that 1-[4′-( 3 H)-phenyl]imidazole (PI) was bound to hepatic microsomal suspensions from control, phenobarbital (PB)- and 3-…
Number of citations: 42 www.sciencedirect.com
A Das - Journal of Molecular Structure, 2017 - Elsevier
5-amino-1-(phenyl/p-halophenyl)imidazole-4-carboxamides (N-phenyl AICA) (2a-e) and 5-amino-1-(phenyl/p-halophenyl)imidazole-4-carbonitriles (N-phenyl AICN) (3a-e) had been …
Number of citations: 7 www.sciencedirect.com
PH Lanoë, B Najjari, F Hallez, G Gontard, H Amouri - Inorganics, 2017 - mdpi.com
A series of novel N-heterocyclic carbene coinage metal complexes containing a naphthalimide (NI) chromophore has been prepared and fully characterized. Two types of molecules …
Number of citations: 12 www.mdpi.com
SC Vashishtha, EM Hawes, G McKay… - Drug metabolism and …, 2001 - ASPET
A series of eight 1-substituted imidazoles was investigated as model substrates for glucuronidation at an aromatic tertiary amine of polyaza heterocyclic ring systems. The human UDP-…
Number of citations: 26 dmd.aspetjournals.org
Z Marton, R Guillon, I Krimm, Preeti… - Journal of medicinal …, 2015 - ACS Publications
We used a combined approach based on fragment-based drug design (FBDD) and in silico methods to design potential inhibitors of the cytosolic 5′-nucleotidase II (cN-II), which has …
Number of citations: 22 pubs.acs.org
SC Vashishtha, EM Hawes, DJ McCann… - Drug metabolism and …, 2002 - ASPET
N-Glucuronidation at an aromatic tertiary amine of 5-membered polyaza ring systems was investigated for a model series of eight 1-substituted imidazoles in liver microsomes from five …
Number of citations: 26 dmd.aspetjournals.org
CL Tavera-Méndez, A Bergen… - … A European Journal, 2023 - Wiley Online Library
Separation and reuse of the catalytically active metal complexes are persistent issues in homogeneous catalysis. Supported Ionic Liquid Phase (SILP) catalysts, where the catalytic …
L Wang, ZC Chen - Journal of Chemical Research, 2000 - journals.sagepub.com
Cobalt-catalysed N-arylation of imidazole with diaryliodonium salt can be accomplished using Co(OAC) 2 as a catalyst and K 2 CO 3 as a base in DMF at 80 C in high yields. …
Number of citations: 9 journals.sagepub.com

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